molecular formula C32H32N4S B11083089 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11083089
M. Wt: 504.7 g/mol
InChI Key: IRVLHKUGIHDNBJ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a triazacyclopenta[cd]azulene core

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazacyclopenta[cd]azulene core, followed by the introduction of the ethylphenyl, methylphenyl, and methylphenyl groups through various substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can affect the triazacyclopenta[cd]azulene core or the substituent groups.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.

    Addition: The compound can participate in addition reactions, especially at the double bonds present in the triazacyclopenta[cd]azulene core.

Scientific Research Applications

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:

    Tetrakis(4-methylphenyl)methane: This compound has a similar aromatic structure but lacks the triazacyclopenta[cd]azulene core.

    (4-ethylphenyl)(3-methylphenyl)methanamine: This compound shares some structural features but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of aromatic rings and the triazacyclopenta[cd]azulene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H32N4S

Molecular Weight

504.7 g/mol

IUPAC Name

6-(4-ethylphenyl)-N-(3-methylphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H32N4S/c1-4-23-13-17-24(18-14-23)28-27-10-5-6-19-35-30(25-15-11-21(2)12-16-25)34-36(32(27)35)29(28)31(37)33-26-9-7-8-22(3)20-26/h7-9,11-18,20H,4-6,10,19H2,1-3H3,(H,33,37)

InChI Key

IRVLHKUGIHDNBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)C)C(=S)NC6=CC=CC(=C6)C

Origin of Product

United States

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